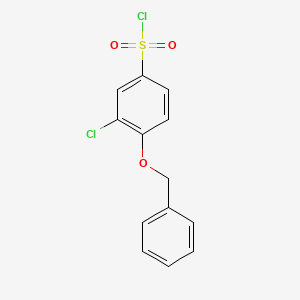

4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzyloxy group, a chlorine atom, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride typically involves the reaction of 4-(benzyloxy)-3-chlorobenzene-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:

4-(Benzyloxy)-3-chlorobenzene-1-sulfonic acid+SOCl2→4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Aldehydes and Carboxylic Acids: Formed by the oxidation of the benzyloxy group.

Alcohols: Formed by the reduction of the benzyloxy group.

Scientific Research Applications

4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with sulfonamide or sulfonate functionalities.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-chlorobenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

4-(Benzyloxy)benzyl chloride: Similar structure but lacks the sulfonyl chloride group.

4-(Chloromethyl)phenyl acetate: Contains a chloromethyl group instead of a benzyloxy group.

4-(Trifluoromethyl)benzyl chloride: Contains a trifluoromethyl group instead of a benzyloxy group.

Uniqueness

4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and a sulfonyl chloride group on the same benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Biological Activity

4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways influenced, and relevant case studies.

The biological activity of this compound can be attributed to its role as an electrophilic agent. It likely interacts with nucleophilic sites in proteins and other biomolecules, leading to:

- Covalent Modifications : The sulfonyl chloride group can react with amines and alcohols, modifying protein structure and function.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes by forming stable adducts, altering their activity and impacting metabolic pathways .

Biochemical Pathways

Research indicates that compounds similar to this compound influence various biochemical pathways:

- Cell Signaling : These compounds can modulate signaling pathways, affecting cellular responses to external stimuli.

- Gene Expression : By modifying transcription factors or other regulatory proteins, they can alter gene expression profiles, potentially leading to changes in cell behavior .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

- Gram-positive Bacteria : Compounds with similar structures have shown moderate antibacterial activity against Gram-positive bacteria .

- Fungal Inhibition : Some derivatives have also been effective against fungi such as Candida albicans, indicating a broad spectrum of antimicrobial efficacy .

Cytotoxicity Studies

Toxicity assessments have been conducted using models such as Daphnia magna and human cell lines. Findings suggest:

- Variable Toxicity : While some derivatives exhibit low toxicity, others show moderate to high toxicity levels depending on their structure and substituents .

- Potential for Drug Development : The favorable toxicity profiles of certain derivatives make them candidates for further development in therapeutic applications .

Case Studies and Research Findings

Properties

IUPAC Name |

3-chloro-4-phenylmethoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O3S/c14-12-8-11(19(15,16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCHDUEAVKHFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.